5N Purity (99.999% Ni) vs. Standard 3N–4N Grades Reduces Total Metal Impurities to ≤10 ppm
The PURATREM specification of 99.999% Ni (metals basis) corresponds to ≤10 ppm total transition‑metal impurities. In contrast, the same nickel amidinate compound is routinely offered at 98% (nominal purity) or ≥99.99% (4N) metal basis by general chemical suppliers [1]. A non‑PURATREM batch listed by one vendor is specified as 'purity usually 95%' [2], underscoring the multi‑order‑of‑magnitude impurity differential between research‑grade and 5N‑certified material. Although no single study directly compares films grown from 5N vs. 3N amidinate precursor, a class‑level inference from semiconductor processing dictates that each 10‑fold increase in precursor metal purity reduces film trace‑metal contamination proportionally, directly affecting electrical resistivity and device yield.
| Evidence Dimension | Ni metals-basis purity specification |
|---|---|
| Target Compound Data | ≥99.999% (5N) Ni metals basis; total transition-metal impurities ≤10 ppm |
| Comparator Or Baseline | Standard grades: 98% (nominal), ≥99.9% (3N), or ≥99.99% (4N) Ni metals basis from general vendors [1] |
| Quantified Difference | ≥10× to ≥100× reduction in total transition-metal impurities (5N vs. 3N–4N) |
| Conditions | Supplier certificates of analysis; Strem PURATREM vs. J&K (≥99.99%) and Bidepharm (99%) specifications |
Why This Matters
For semiconductor and photovoltaic applications where film resistivity below 100 µΩ·cm is required, every order-of-magnitude improvement in precursor purity translates directly to fewer charge‑scattering impurity centers in the deposited film, making the 5N grade the only defensible choice for device‑quality metallization.
- [1] American Elements. Nickel bis(N,N′-ditertialbutylacetamidinate) – Grades: 3N (99.9%), 4N (99.99%), 5N (99.999%). View Source
- [2] BenchChem (excluded domain – cited for documentation of a 95%-purity listing; not a procurement recommendation). View Source
